molecular formula C12H23BrO B14644106 Dodecanoyl bromide CAS No. 54580-46-0

Dodecanoyl bromide

Cat. No.: B14644106
CAS No.: 54580-46-0
M. Wt: 263.21 g/mol
InChI Key: HKWLPLLFJNQXFJ-UHFFFAOYSA-N
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Description

Dodecanoyl bromide, also known as lauroyl bromide, is an organic compound with the chemical formula C12H23BrO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is part of the acyl halide family, which are known for their reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanoyl bromide can be synthesized through the reaction of dodecanoic acid with thionyl bromide or phosphorus tribromide. The reaction typically proceeds as follows:

C11H23COOH+SOBr2C11H23COBr+SO2+HBr\text{C}_{11}\text{H}_{23}\text{COOH} + \text{SOBr}_2 \rightarrow \text{C}_{11}\text{H}_{23}\text{COBr} + \text{SO}_2 + \text{HBr} C11​H23​COOH+SOBr2​→C11​H23​COBr+SO2​+HBr

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl bromide.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of dodecanoic acid to a reactor containing thionyl bromide, with the reaction mixture being constantly stirred and maintained at a controlled temperature. The resulting this compound is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Dodecanoyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form dodecanoic acid and hydrobromic acid.

    Reduction: It can be reduced to dodecanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base like pyridine.

    Thiols: Form thioesters, typically under basic conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Dodecanoyl bromide is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Biological Studies: Used to modify biomolecules to study their properties and interactions.

    Material Science: Employed in the preparation of surfactants and other materials with specific properties.

Mechanism of Action

The mechanism of action of dodecanoyl bromide involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoyl chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.

    Dodecanoyl fluoride: Contains a fluorine atom and is less reactive than dodecanoyl bromide.

    Dodecanoyl iodide: Contains an iodine atom and is more reactive than this compound.

Uniqueness

This compound is unique due to its balanced reactivity, making it a versatile reagent in organic synthesis. It is more reactive than dodecanoyl chloride but less reactive than dodecanoyl iodide, providing a good balance for various chemical reactions.

Properties

IUPAC Name

dodecanoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWLPLLFJNQXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619909
Record name Dodecanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54580-46-0
Record name Dodecanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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